三(吡唑-1-基)甲烷

描述

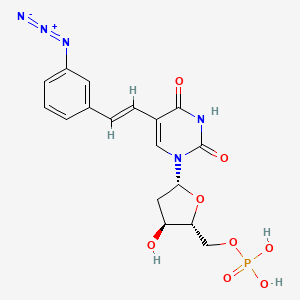

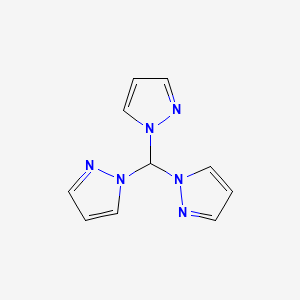

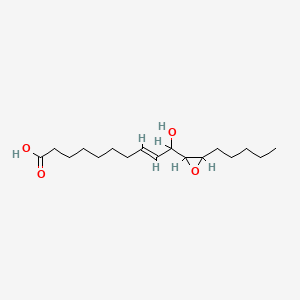

Tris(pyrazol-1-yl)methane is a chemical compound with the linear formula C10H10N6 . It is a solid substance stored under nitrogen at a temperature of 4°C .

Synthesis Analysis

The synthesis of Tris(pyrazol-1-YL)methane involves various methods. One such method involves the displacement reaction on the acetonitrile complex [Cu(NCCH3)4][BF4] to synthesize the tetrafluoroborate salt of the cationic Cu(I) complex [Cu(CHpz3)(PPh3)]+, where CHpz3 is the tridentate N-donor ligand tris(pyrazol-1-yl)methane and PPh3 is triphenylphosphine .Molecular Structure Analysis

The molecular structure of Tris(pyrazol-1-YL)methane has been determined using single-crystal X-ray diffraction . The copper(I) center is tetracoordinated, with a disposition of the donor atoms surrounding the metal center quite far from the ideal tetrahedral geometry .Chemical Reactions Analysis

Tris(pyrazol-1-YL)methane has been used in various chemical reactions. For instance, it has been used in the oxidative functionalization of alkanes, alkenes, and ketones under mild conditions . It has also been used in the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions .Physical And Chemical Properties Analysis

Tris(pyrazol-1-YL)methane has a molecular weight of 214.23 and is stored under nitrogen at a temperature of 4°C . It is a solid substance .科学研究应用

Coordination Chemistry

TPM is widely used as a tridentate N-donor ligand in coordination chemistry. Its ability to coordinate with metal centers allows for the synthesis of complex structures with diverse geometries and properties. For instance, TPM can form stable complexes with copper(I), which are useful in studying the electronic structure and reactivity of copper complexes .

Homogeneous Catalysis

In homogeneous catalysis, TPM-based metal complexes serve as catalysts due to their ability to undergo reversible binding with substrates. This property is crucial for catalytic transformations, such as the mild oxidative functionalization of alkanes, alkenes, and ketones, which are fundamental reactions in organic synthesis .

Molecular Electronics

The electronic properties of TPM complexes, such as those containing copper(I), are of interest in the field of molecular electronics. The band gap and electronic transitions in these complexes can be tuned for potential applications in electronic devices .

作用机制

Target of Action

Tris(pyrazol-1-yl)methane, also known as Tpm, is a member of the tris(pyrazol-1-yl)alkanes family . These compounds are tridentate N-donor ligands, which means they can bind to a metal ion via three nitrogen atoms . They are widely employed in coordination chemistry, homogeneous catalysis, and bioinorganic chemistry . Tpm has been used to form coordination compounds with various metals, including copper(I) and iron(II) .

Mode of Action

The mode of action of Tpm involves its interaction with metal ions. In the case of copper(I), Tpm acts as a tridentate N-donor ligand, forming a tetracoordinated complex . The copper(I) centre is surrounded by the donor atoms in a geometry that deviates from the ideal tetrahedral shape . For iron(II), Tpm forms coordination compounds where the coordination polyhedron is formed by three nitrogen atoms of the tridentately-cyclically coordinated Tpm ligand .

Biochemical Pathways

It’s known that tpm and its derivatives have been used in the synthesis of complexes demonstrating thermally induced spin crossover . This property has potential applications in electronic devices .

Pharmacokinetics

The solubility, stability, and reactivity of tpm can be influenced by the presence of different metal ions and the environmental conditions .

Result of Action

The result of Tpm’s action is the formation of coordination compounds with specific properties. For instance, the copper(I) complex exhibits fluxional behavior in solution . Iron(II) complexes with Tpm demonstrate spin crossover, a property that could be exploited in the development of electronic devices .

Action Environment

The action of Tpm can be influenced by various environmental factors. For example, the formation of the copper(I) complex was achieved through a displacement reaction on the acetonitrile complex . The spin crossover in iron(II) complexes occurs under specific temperature conditions . Therefore, the action, efficacy, and stability of Tpm and its complexes can be significantly affected by the surrounding environment.

安全和危害

未来方向

属性

IUPAC Name |

1-[di(pyrazol-1-yl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHVIMQQEFHOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(N2C=CC=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412766 | |

| Record name | TRIS(PYRAZOL-1-YL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80510-03-8 | |

| Record name | TRIS(PYRAZOL-1-YL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Tris(pyrazol-1-yl)methane?

A1: Tris(pyrazol-1-yl)methane has the molecular formula C10H10N6 and a molecular weight of 214.22 g/mol.

Q2: How does Tris(pyrazol-1-yl)methane coordinate to metal ions?

A2: Tris(pyrazol-1-yl)methane acts as a tridentate nitrogen-donor ligand, typically coordinating to metal ions through its three pyrazole nitrogen atoms. It can adopt both a κ3-tripodal and a κ2-bidentate coordination mode, depending on the metal ion and other ligands present. , ,

Q3: What spectroscopic techniques are used to characterize Tris(pyrazol-1-yl)methane complexes?

A3: Common spectroscopic methods include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the structure and study dynamic processes in solution. , , ,

- Infrared (IR) Spectroscopy: Provides information about the presence and nature of functional groups, particularly carbonyl (CO) ligands in metal complexes.

- Mass Spectrometry (MS): Useful for determining molecular weight and fragmentation patterns.

- Electron Paramagnetic Resonance (EPR): Provides information about the electronic structure of paramagnetic metal complexes.

- UV-Vis Spectroscopy: Used to study electronic transitions and ligand field strength in metal complexes. ,

Q4: Is Tris(pyrazol-1-yl)methane a strong or weak field ligand?

A4: Tris(pyrazol-1-yl)methane is considered a relatively strong field ligand. This is evident from the short metal-nitrogen bond lengths observed in its complexes and its ability to produce a strong ligand field, as observed in spectroscopic studies.

Q5: What types of metal complexes does Tris(pyrazol-1-yl)methane form?

A5: Tris(pyrazol-1-yl)methane forms complexes with a wide range of transition metals, including cobalt, nickel, copper, zinc, ruthenium, iron, silver, tin, niobium, molybdenum, rhenium, manganese, iridium, and palladium. [All provided research papers demonstrate examples of Tris(pyrazol-1-yl)methane complexes with various metals.]

Q6: Can Tris(pyrazol-1-yl)methane stabilize different oxidation states of a metal?

A6: Yes, it can stabilize various oxidation states of a metal. For instance, it forms stable complexes with both ruthenium(II) and ruthenium(III). Additionally, it is found in complexes with palladium(II) and palladium(IV), demonstrating its ability to support high-valent metal centers.

Q7: What is special about Tris(pyrazol-1-yl)methane iron(II) complexes?

A7: Tris(pyrazol-1-yl)methane iron(II) complexes are known to exhibit spin crossover behavior, which is accompanied by thermochromism (a change in color with temperature). ,

Q8: How does the choice of counterion affect the properties of Tris(pyrazol-1-yl)methane iron(II) complexes?

A8: The nature of the counterion can significantly influence the spin crossover behavior of these complexes. Different anions can lead to variations in the temperature and abruptness of the spin transition.

Q9: What are the main catalytic applications of Tris(pyrazol-1-yl)methane metal complexes?

A9: Tris(pyrazol-1-yl)methane metal complexes, particularly those of ruthenium, iron, and copper, have shown promise as catalysts for oxidative functionalization reactions, including:

- Oxidation of Alkanes: Conversion of alkanes to alcohols and ketones. ,

- Epoxidation of Alkenes: Formation of epoxides from alkenes.

- Water Oxidation: Conversion of water to oxygen, an important reaction for artificial photosynthesis.

Q10: How do structural modifications of Tris(pyrazol-1-yl)methane affect catalytic activity?

A10: Introducing substituents on the pyrazole rings can impact the electronic and steric properties of the ligand, influencing the catalytic activity of the resulting metal complex. For example, electron-donating groups can enhance the electron density at the metal center, potentially increasing catalytic activity.

Q11: How is Density Functional Theory (DFT) used to study Tris(pyrazol-1-yl)methane complexes?

A11: DFT calculations are employed to investigate various aspects of these complexes, including:

- Electronic Structure: Determining the distribution of electrons in the molecule and the energies of molecular orbitals.

- Bonding: Understanding the nature and strength of bonds between the metal ion and the ligand.

- Reaction Mechanisms: Proposing and evaluating possible pathways for catalytic reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1237066.png)

![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)

![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)